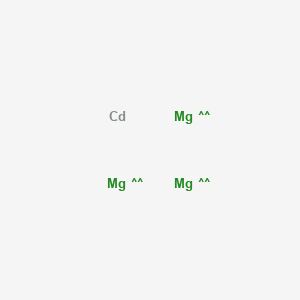
Cadmium--magnesium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium–magnesium (1/3) is an intermetallic compound composed of cadmium and magnesium in a 1:3 ratio. This compound is known for its unique properties and potential applications in various fields, including materials science and chemistry. The combination of cadmium and magnesium results in a material that exhibits interesting structural and chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium–magnesium (1/3) typically involves the direct reaction of cadmium and magnesium metals. The reaction is carried out at high temperatures to ensure the formation of the intermetallic compound. The general reaction can be represented as:
3Mg+Cd→Mg3Cd
The reaction is usually performed in an inert atmosphere to prevent oxidation of the metals. The mixture is heated to temperatures around 500-600°C until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of cadmium–magnesium (1/3) may involve more sophisticated techniques such as vacuum induction melting or arc melting. These methods ensure high purity and uniformity of the final product. The metals are melted together in a controlled environment, and the resulting alloy is cast into desired shapes or further processed as needed.
化学反応の分析
Types of Reactions
Cadmium–magnesium (1/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of cadmium and magnesium.
Reduction: It can be reduced back to its constituent metals under appropriate conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Exposure to oxygen or air at elevated temperatures can lead to the formation of cadmium oxide and magnesium oxide.
Reduction: Reducing agents such as hydrogen gas can be used to revert the compound to its metallic form.
Substitution: Reactions with halogens or other reactive elements can result in the substitution of cadmium or magnesium.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and magnesium oxide (MgO).
Reduction: Metallic cadmium and magnesium.
Substitution: Various cadmium and magnesium halides or other compounds depending on the reacting element.
科学的研究の応用
Cadmium–magnesium (1/3) has several scientific research applications, including:
Materials Science: Used in the development of new alloys with improved mechanical properties.
Chemistry: Studied for its unique chemical reactivity and potential as a catalyst in certain reactions.
Biology and Medicine: Investigated for its potential use in biomedical devices and as a component in drug delivery systems.
Industry: Utilized in the production of specialized coatings and as an additive in certain manufacturing processes.
作用機序
The mechanism by which cadmium–magnesium (1/3) exerts its effects depends on the specific application. In materials science, its unique crystal structure contributes to its mechanical properties. In chemical reactions, the compound’s reactivity is influenced by the electronic interactions between cadmium and magnesium atoms. These interactions can affect the compound’s ability to act as a catalyst or participate in various chemical processes.
類似化合物との比較
Similar Compounds
Cadmium–zinc (1/3): Another intermetallic compound with similar properties but different reactivity due to the presence of zinc.
Magnesium–aluminum (1/3): Known for its lightweight and high-strength properties, commonly used in aerospace applications.
Cadmium–tin (1/3): Exhibits different electronic properties and is used in various electronic applications.
Uniqueness
Cadmium–magnesium (1/3) is unique due to the specific combination of cadmium and magnesium, which results in distinct chemical and physical properties. Its ability to form stable intermetallic phases and its reactivity in various chemical processes make it a valuable compound for research and industrial applications.
特性
CAS番号 |
12014-09-4 |
|---|---|
分子式 |
CdMg3 |
分子量 |
185.33 g/mol |
InChI |
InChI=1S/Cd.3Mg |
InChIキー |
NRKLGXAIZXFAQM-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Mg].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



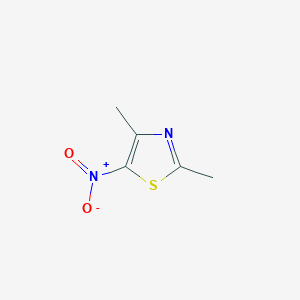
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

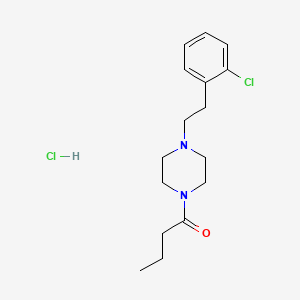
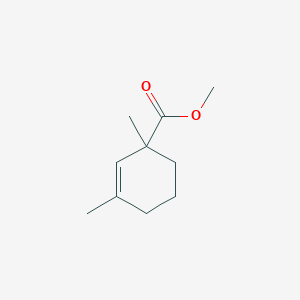


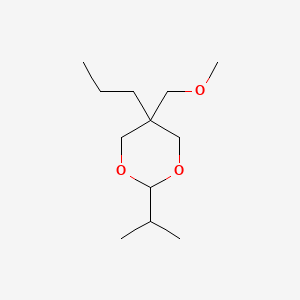
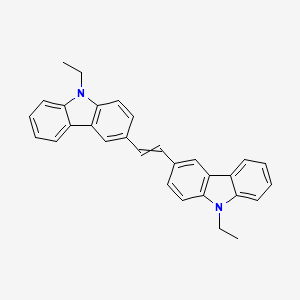
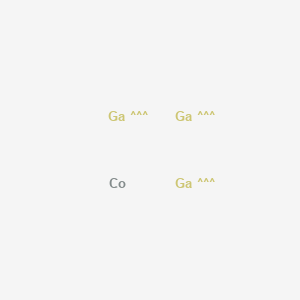
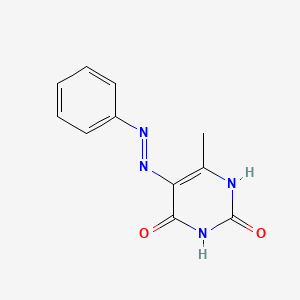
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
